![molecular formula C18H18ClN3O3S B2562988 N-(5-Chlor-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazol-5-carboxamid CAS No. 946229-04-5](/img/structure/B2562988.png)

N-(5-Chlor-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

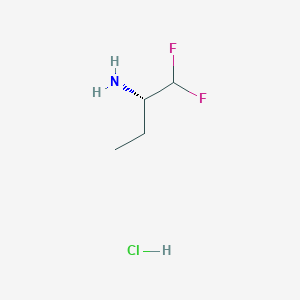

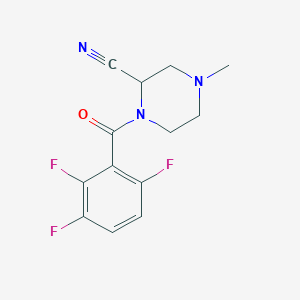

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.

BenchChem offers high-quality N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

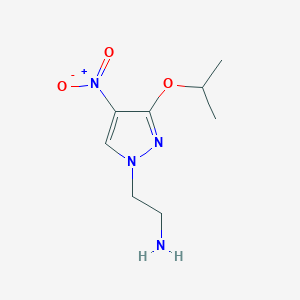

Das Tabakmosaikvirus (TMV) ist ein weit verbreitetes Pflanzenvirus, das erhebliche Schäden und wirtschaftliche Verluste verursacht. Forscher haben nach neuartigen antiviralen Wirkstoffen gesucht, um TMV-Infektionen zu bekämpfen. Die in Frage stehende Verbindung hat eine vielversprechende anti-TMV-Aktivität gezeigt. Konkret:

Antibakterielle Eigenschaften

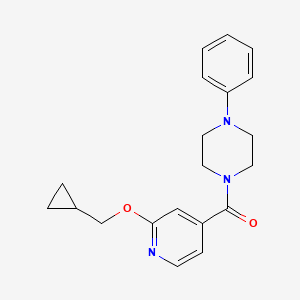

Obwohl die spezifische Verbindung nicht umfassend untersucht wurde, haben verwandte Pyrazolderivate ein antibakterielles Potenzial gezeigt. Zum Beispiel:

- Synthetisierte Pyrazolderivate wurden auf ihre antimikrobielle Aktivität gegen E. coli (gramnegative Bakterien), S. aureus (grampositive Bakterien) und C. albicans (Pilze) untersucht.

Zytotoxizität und Strukturmodifikationen

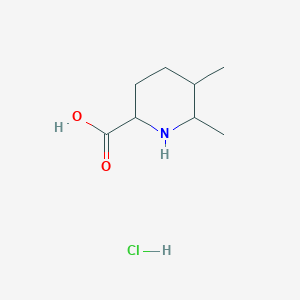

In experimentellen Untersuchungen führte die Erwärmung von Verbindungen, die der beschriebenen ähneln, zur Bildung von Produkten, die am Stickstoffatom der Imin-C=N-H-Gruppierung und an der N-1-Position des 4,5-Dihydro-1H-Imidazolrings substituiert waren .

Wirkmechanismus

Target of action

Compounds containing a benzothiazole moiety, like “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, have been found to exhibit anti-tubercular activity . They are thought to target the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .

Mode of action

The benzothiazole moiety in “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” may interact with the active site of the DprE1 enzyme, inhibiting its function and leading to the death of the bacteria .

Biochemical pathways

The inhibition of the DprE1 enzyme disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria .

Result of action

The ultimate result of the action of “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” would be the death of Mycobacterium tuberculosis cells, leading to the resolution of the infection .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative and the biomolecule .

Cellular Effects

Benzothiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Benzothiazole derivatives have been studied for their effects at different dosages, including any threshold effects, toxic effects, and adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, effects on metabolic flux, and effects on metabolite levels .

Transport and Distribution

Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Benzothiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Eigenschaften

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c1-10-8-14(25-21-10)17(23)22(9-12-4-3-7-24-12)18-20-16-11(2)13(19)5-6-15(16)26-18/h5-6,8,12H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDNFCETSDANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)

![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)